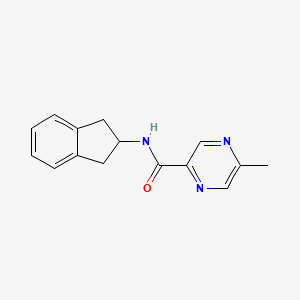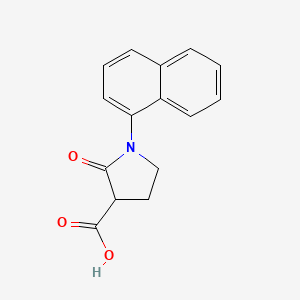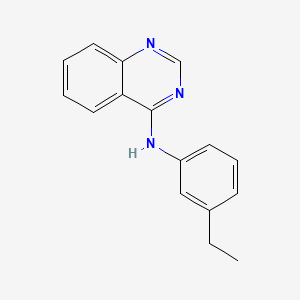
N-(3-Ethylphenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Ethylphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group at the 4-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 3-ethylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and cost-effectiveness in industrial settings.
化学反应分析
Types of Reactions
N-(3-Ethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazolin-4-one derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(3-Ethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)quinazolin-4-amine
- N-(4-Methoxyphenyl)quinazolin-4-amine
- N-(2-Trifluoromethylphenyl)quinazolin-4-amine
Uniqueness
N-(3-Ethylphenyl)quinazolin-4-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
属性
CAS 编号 |
146885-15-6 |
|---|---|
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
N-(3-ethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-2-12-6-5-7-13(10-12)19-16-14-8-3-4-9-15(14)17-11-18-16/h3-11H,2H2,1H3,(H,17,18,19) |
InChI 键 |
NWXFFEPZGZNRJJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



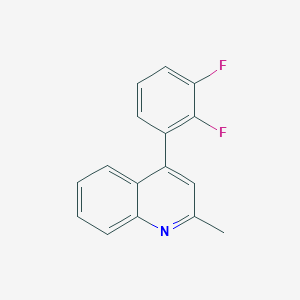




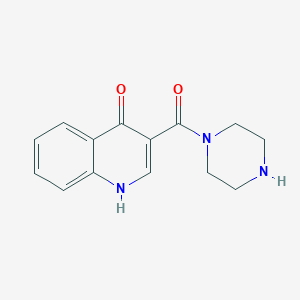



![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

